Methyl 2-(chloromethyl)isonicotinate hydrochloride
Overview
Description
Methyl 2-(chloromethyl)isonicotinate hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO2. It is a derivative of isonicotinic acid and is commonly used in various chemical reactions and research applications. This compound is known for its reactivity due to the presence of both a chloromethyl group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chloromethyl)isonicotinate hydrochloride can be synthesized through a multi-step process. One common method involves the chloromethylation of methyl isonicotinate. The reaction typically requires the use of chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)isonicotinate hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield isonicotinic acid derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted isonicotinates with various functional groups.
Hydrolysis: Isonicotinic acid and its derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
Methyl 2-(chloromethyl)isonicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)isonicotinate hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations and synthetic applications. The ester group can also undergo hydrolysis, leading to the formation of isonicotinic acid derivatives, which have their own biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-(chloromethyl)isonicotinate: Similar in structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
2-(Chloromethyl)isonicotinic acid: Contains a carboxylic acid group instead of an ester group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 2-(chloromethyl)isonicotinate hydrochloride is unique due to the presence of both a chloromethyl group and an ester functional group. This combination of functional groups makes it highly versatile in chemical synthesis and research applications. The chloromethyl group provides a reactive site for nucleophilic substitution, while the ester group can be hydrolyzed or modified to introduce additional functionality.
Properties
IUPAC Name |
methyl 2-(chloromethyl)pyridine-4-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQYKDMSIZPRPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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